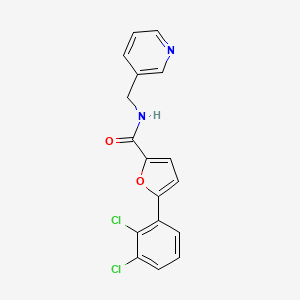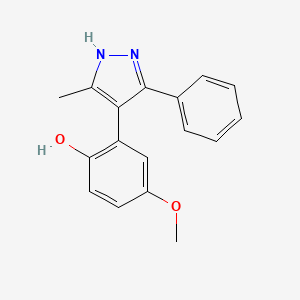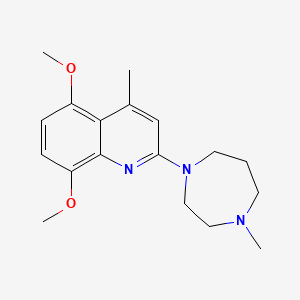
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMG is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
DMG's mechanism of action is not fully understood, but it is believed to work by modulating the immune system and reducing inflammation. DMG has been shown to increase the production of cytokines, which help to regulate the immune response. DMG has also been shown to increase the production of glutathione, an antioxidant that helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMG has been shown to have a variety of biochemical and physiological effects. DMG has been shown to increase energy production in cells by enhancing mitochondrial function. DMG has also been shown to increase oxygen utilization in cells, which can help to improve athletic performance. DMG has been shown to improve immune function by increasing the production of cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMG has several advantages for lab experiments, including its stability and ease of synthesis. DMG is also relatively non-toxic, making it a safe compound to work with in the lab. However, DMG's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for DMG research. One potential area of research is the use of DMG in treating neurodegenerative disorders. DMG has been shown to have neuroprotective effects and may be a promising candidate for treating diseases such as Alzheimer's and Parkinson's. Another area of research is the use of DMG in cancer therapy. DMG has been shown to have immunomodulatory effects and may be a potential candidate for enhancing the immune response to cancer cells. Finally, more research is needed to fully understand DMG's mechanism of action and its effects on various physiological systems.
Méthodes De Synthèse
DMG can be synthesized through a simple reaction between N-methyl glycine and 2,5-dimethoxybenzaldehyde, followed by a reaction with methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain DMG in its pure form.
Applications De Recherche Scientifique
DMG has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. DMG has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. DMG has also been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune disorders and cancer.
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)10-7-9(18-2)5-6-11(10)19-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIFFYQCJYUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

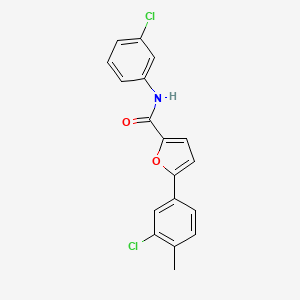
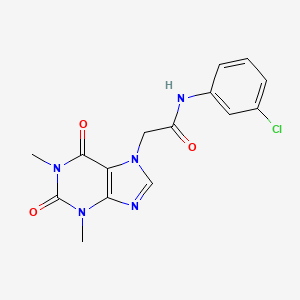
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
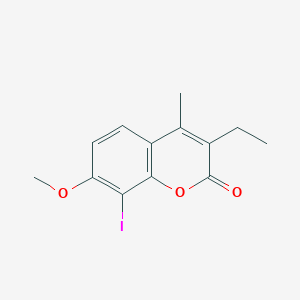
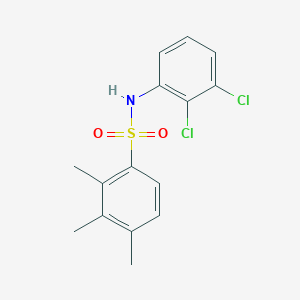
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)
![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
